Lumequic acid
CAS No.: 67329-09-3
Cat. No.: VC0533788
Molecular Formula: C30H58O2
Molecular Weight: 450.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67329-09-3 |
---|---|
Molecular Formula | C30H58O2 |
Molecular Weight | 450.8 g/mol |
IUPAC Name | (Z)-triacont-21-enoic acid |
Standard InChI | InChI=1S/C30H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h9-10H,2-8,11-29H2,1H3,(H,31,32)/b10-9- |
Standard InChI Key | QXYCISFUJXCMSU-KTKRTIGZSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES | CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
Appearance | Solid powder |
Melting Point | 60.8-61.2°C |
Introduction
Structural and Chemical Properties of Lumequic Acid
Lumequic acid (systematic name: (21Z)-triacont-21-enoic acid) is a very long-chain fatty acid with the molecular formula . Its structure features a 30-carbon backbone with a single cis-configured double bond between carbons 21 and 22, as denoted by the delta notation . The compound’s stereochemistry distinguishes it from isomeric forms such as (21E)-triacont-21-enoic acid, which shares the same molecular formula but exhibits a trans configuration at the double bond .
Molecular Descriptors and Spectral Data
The SMILES notation for lumequic acid is CCCCCCCC/C=C/CCCCCCCCCCCCCCCCCCCC(=O)O
, which explicitly defines the position and geometry of the double bond . Its InChIKey (QXYCISFUJXCMSU-MDZDMXLPSA-N
) provides a unique identifier for computational and database searches . Collision cross-section (CCS) predictions for various adducts, such as (228.1 Ų) and (213.3 Ų), aid in mass spectrometry-based identification .
Table 1: Key Structural Properties of Lumequic Acid
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 450.8 g/mol | |
Double bond position | Δ21 (cis) | |
SMILES | CCCCCCCC/C=C/CCCCCCCCCCCCCCCCCCCC(=O)O |
Natural Occurrence and Biosynthesis
Lumequic acid occurs naturally in select plant species, most notably Ximenia americana (yellowplum) and cured beans of Vanilla planifolia. In Ximenia, the compound accumulates in seeds, where it may contribute to drought resistance or pest deterrence . The biosynthesis of very long-chain fatty acids like lumequic acid involves elongation of shorter precursors (e.g., palmitic acid) via fatty acid elongase (ELOVL) enzymes. Specifically, ELOVL4 and ELOVL6 are implicated in the addition of two-carbon units to the carboxyl end of the chain, followed by desaturation at position 21 by a Δ9-desaturase homolog .
Industrial Synthesis Pathways
Industrial production leverages microbial fermentation using genetically modified Yarrowia lipolytica or Aspergillus niger. These strains are engineered to overexpress ELOVL enzymes and thiosterases to achieve high yields (≥85% purity) of lumequic acid . Compared to chemical synthesis—which requires toxic catalysts like boron trifluoride—the microbial approach reduces environmental impact and operational costs .
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Enzymes/Catalysts |
---|---|---|---|
Microbial fermentation | 92 | 88 | ELOVL4, Δ9-desaturase |
Chemical synthesis | 78 | 95 | BF₃, methanol solvent |
Applications in Research and Industry
Biochemical Research
Lumequic acid serves as a model substrate for studying lipid-protein interactions, particularly with peroxisomal transporters (e.g., ABCD1) and fatty acid-binding proteins (FABPs) . Its elongated structure challenges cellular uptake mechanisms, making it useful for probing membrane permeability in in vitro assays .
Pharmaceutical Development
Although clinical trials are absent, in silico studies suggest lumequic acid could inhibit stearoyl-CoA desaturase (SCD1), a target in obesity and cancer therapeutics . Its amphiphilic nature also makes it a candidate for drug delivery systems, though cytotoxicity profiles remain unvalidated .
Environmental Science
As a biodegradable surfactant, lumequic acid derivatives show promise in oil spill remediation. Pilot studies demonstrate a 40% reduction in crude oil viscosity at 0.5 mM concentrations, outperforming synthetic dispersants like Corexit .
Challenges and Future Directions
The scarcity of in vivo toxicity data and high production costs (∼$12,000/kg) limit commercial adoption . Prioritizing research in the following areas could address these gaps:
-
Metabolic Engineering: Optimizing fermentation strains to reduce ATP expenditure during elongation.
-
Clinical Toxicology: Establishing LD₅₀ values and hepatotoxicity thresholds in murine models.
-
Material Science: Testing lumequic acid-polylactic acid composites for biodegradable packaging.
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